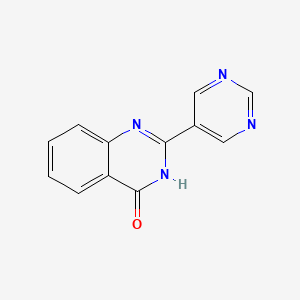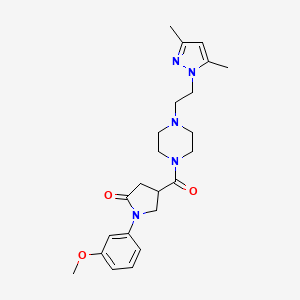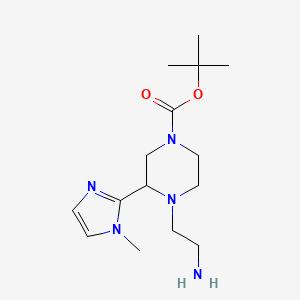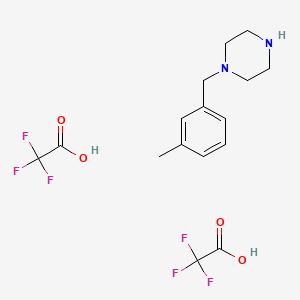
2-(Pyrimidin-5-yl)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyrimidin-5-yl)quinazolin-4-ol” is a chemical compound with the molecular formula C12H8N4O . It has an average mass of 224.218 Da and a monoisotopic mass of 224.069809 Da .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, which includes “2-(Pyrimidin-5-yl)quinazolin-4-ol”, has been achieved through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-5-yl)quinazolin-4-ol” includes a benzene ring fused with a pyrimidinone ring . More detailed structural analysis may require specific experimental data or computational modeling, which is not available in the current resources.Applications De Recherche Scientifique
Antimicrobial Agents
2-(Pyrimidin-5-yl)quinazolin-4-ol: derivatives have been synthesized to address the critical issue of antibiotic resistance. These compounds exhibit broad-spectrum antimicrobial properties and are considered safe for human cell lines . They represent a promising class of new drugs that could potentially manage infectious diseases without contributing to the growing problem of microbial resistance.
Biofilm Inhibition
Certain derivatives of 2-(Pyrimidin-5-yl)quinazolin-4-ol have shown effectiveness in inhibiting biofilm formation, particularly in Pseudomonas aeruginosa . This is significant because biofilms contribute to the severity and persistence of infections. By preventing biofilm formation, these compounds can enhance the effectiveness of antimicrobial treatments.
Quorum Sensing Inhibition
Quorum sensing is a system of stimulus and response correlated to population density. Some 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can disrupt this process in bacteria, thereby reducing their virulence and pathogenicity . This approach targets the communication pathways of bacteria rather than their growth, which helps in reducing the development of resistance.
Anti-Virulence Agents
By targeting virulence factors such as cell surface hydrophobicity and exopolysaccharide production, 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives can weaken the infection mechanisms of bacteria . This strategy does not kill the bacteria but makes them less capable of causing disease, which is a novel approach to treating infections.
Ion Channel Inhibition
In the field of cardiovascular research, certain 2-(Pyrimidin-5-yl)quinazolin-4-ol derivatives have been identified as potent inhibitors of the Kv1.5 ion channel . This is relevant for the development of treatments for conditions like atrial fibrillation, as these compounds can affect cardiac arrhythmias by modulating ion channels.
Material Science
The synthesis of 2-(Pyrimidin-5-yl)quinazolin-4-ol and its derivatives is also of interest in material science. These compounds can be used to construct frameworks that have potential applications in the development of new materials . The versatility of these compounds makes them valuable in various fields, including the creation of novel materials with specific properties.
Orientations Futures
The future directions for “2-(Pyrimidin-5-yl)quinazolin-4-ol” could involve further exploration of its synthesis methods, its potential biological activities, and its physical and chemical properties. The development of more efficient and environmentally friendly synthesis methods could be a potential area of research .
Mécanisme D'action
Target of Action
The primary targets of 2-(Pyrimidin-5-yl)quinazolin-4-ol are Pseudomonas aeruginosa . This compound has shown to have a broad spectrum of antimicrobial activity, making it effective against a variety of bacterial strains .
Mode of Action
2-(Pyrimidin-5-yl)quinazolin-4-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . It does this at sub-minimum inhibitory concentrations (sub-MICs), with IC 50 values of 3.55 and 6.86 µM . This compound also decreases cell surface hydrophobicity, compromising bacterial cells adhesion .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa . It curtails the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together . Additionally, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .
Result of Action
The molecular and cellular effects of 2-(Pyrimidin-5-yl)quinazolin-4-ol’s action include the inhibition of biofilm formation and the reduction of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent .
Propriétés
IUPAC Name |
2-pyrimidin-5-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-13-7-14-6-8/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYSNKZVFEHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)quinazolin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)



![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)

